4-Aminobenzene-1,3-disulfonamide

Description

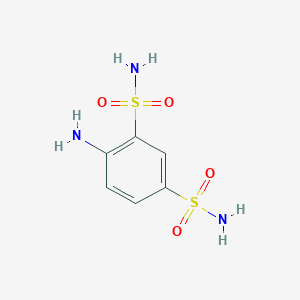

4-Aminobenzene-1,3-disulfonamide (CAS No. 40642-90-8) is a sulfonamide derivative with the molecular formula C₆H₈N₃O₄S₂ and a molecular weight of approximately 278.27 g/mol. It features two sulfonamide groups (-SO₂NH₂) and an amino group (-NH₂) positioned at the 1,3, and 4 positions of the benzene ring, respectively. This compound serves as a structural template for synthesizing pharmaceuticals, particularly diuretics like hydrochlorothiazide (HCTZ), and catalysts for organic reactions .

Properties

CAS No. |

40642-90-8 |

|---|---|

Molecular Formula |

C6H9N3O4S2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4-aminobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H9N3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,7H2,(H2,8,10,11)(H2,9,12,13) |

InChI Key |

BOZSDDFQWJUBNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

- Structure : Chlorine substituent at the 6-position of the benzene ring (C₆H₇ClN₃O₄S₂; MW 285.73 g/mol) .

- Synthesis : Produced via reaction of sulfonamide intermediates with liquid ammonia, which enhances reaction rates and reduces water content in HCTZ synthesis .

- Applications : Key precursor for HCTZ; detected as a residue in dairy products due to diuretic use in livestock .

- Physical Properties : High-melting-point solid, with distinct NMR spectral features (e.g., ¹H-¹⁵N HMBC correlations at ~75 ppm for the primary amine group) .

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)

- Structure : Two chlorine atoms at positions 5 and 6 (C₆H₆Cl₂N₃O₄S₂; MW 320.17 g/mol) .

- Role : Identified as an impurity in HCTZ, affecting drug safety and efficacy. Its presence necessitates stringent purification protocols .

- Analytical Data: Exhibits carbon chemical shifts closely matching those of 4-amino-6-chlorobenzene-1,3-disulfonamide, confirming structural similarities .

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

- Structure : Polymer derivative with bromine and ethyl groups attached to sulfonamide nitrogens .

- Applications: Efficient catalyst for Friedlander quinoline synthesis and multicomponent reactions under green conditions (aqueous/solvent-free), achieving >90% yields .

- Reactivity : Bromonium ions generated in situ enhance electrophilic activity, facilitating imine formation in reaction mechanisms .

Structural and Functional Differences

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Synthetic Relevance |

|---|---|---|---|---|

| 4-Aminobenzene-1,3-disulfonamide | None (parent structure) | 278.27 | Pharmaceutical intermediate | Template for diuretics, catalysts |

| 4-Amino-6-chloro derivative | Cl at position 6 | 285.73 | HCTZ precursor, diuretic residue | Improved reaction kinetics with NH₃ |

| 4-Amino-5,6-dichloro derivative | Cl at positions 5 and 6 | 320.17 | HCTZ impurity | Requires advanced purification |

| PBBS polymer | Br and ethyl groups | Variable (polymer) | Organic synthesis catalyst | Enables green chemistry protocols |

Research Findings and Implications

- Pharmaceutical Synthesis: Chlorinated derivatives (e.g., 4-amino-6-chloro-) are critical for HCTZ production, but their impurities (e.g., dichloro variants) pose regulatory challenges .

- Catalytic Efficiency : Brominated sulfonamide polymers like PBBS outperform traditional catalysts in reaction speed and yield, aligning with sustainable chemistry goals .

- Analytical Challenges : Structural similarities between derivatives complicate impurity profiling; advanced NMR and chromatography are essential for differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.